molecular formula C28H28N6S2 B2818707 3-[(E)-3-phenylprop-2-enyl]sulfanyl-5-[5-[(E)-3-phenylprop-2-enyl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]-4-prop-2-enyl-1,2,4-triazole CAS No. 452089-39-3

3-[(E)-3-phenylprop-2-enyl]sulfanyl-5-[5-[(E)-3-phenylprop-2-enyl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]-4-prop-2-enyl-1,2,4-triazole

Cat. No.: B2818707
CAS No.: 452089-39-3
M. Wt: 512.69
InChI Key: NVCBOQTVRVJOOM-JYFOCSDGSA-N
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Description

The compound “3-[(E)-3-phenylprop-2-enyl]sulfanyl-5-[5-[(E)-3-phenylprop-2-enyl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]-4-prop-2-enyl-1,2,4-triazole” belongs to the 1,2,4-triazole class of compounds. These compounds are known for their wide range of applications. This particular compound has been used as an effective precursor for the preparation of Cu(I)-π,σ-coordination compounds with nonlinear optical and magnetic properties .


Molecular Structure Analysis

The structural characterization of similar compounds has been done using single-crystal X-ray diffraction methods . The crystals are usually monoclinic with specific unit cell dimensions . To analyze the intermolecular interactions in the crystal structure, a DFT computational study is often performed .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, related compounds have been involved in reactions with bromine and iodine, affording halomethyl derivatives .

Scientific Research Applications

Structural Characterization and Properties

  • 1,2,4-Triazoles, including compounds similar to 3-[(E)-3-phenylprop-2-enyl]sulfanyl-5-[5-[(E)-3-phenylprop-2-enyl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]-4-prop-2-enyl-1,2,4-triazole, have been studied for their structural properties. A study conducted by (Slyvka et al., 2022) focused on the structural characterization of such a triazole using single-crystal X-ray diffraction. This research is significant for understanding the molecular structure and potential applications of these compounds.

Antimicrobial Activities

  • Compounds structurally related to this compound have shown promising antimicrobial activities. For instance, (Hussain et al., 2008) synthesized various derivatives and evaluated their effectiveness against bacterial and fungal species.

Pharmacological Properties

  • The pharmacological properties of triazole derivatives, including those similar to the compound , have been extensively researched. Studies like (Popiołek et al., 2011) focus on synthesizing novel derivatives and evaluating their potential in treating various diseases, highlighting the versatility of these compounds in medicinal chemistry.

Application in Material Science

  • Triazole compounds have been explored in the field of material science for their unique properties. Research by (Slyvka et al., 2022) indicates the potential of such compounds in developing materials with specific optical and magnetic properties, which could have significant industrial applications.

Corrosion Inhibition

  • Triazole derivatives have been found effective as corrosion inhibitors, as shown in studies like (Quraishi & Jamal, 2002). These compounds help prevent the corrosion of metals, which is crucial in various industrial processes and applications.

Future Directions

The future directions for this compound could involve further exploration of its potential applications, particularly in the preparation of Cu(I)-π,σ-coordination compounds with nonlinear optical and magnetic properties . Additionally, further studies could be conducted to explore its potential pharmacological activities.

Properties

IUPAC Name

3-[(E)-3-phenylprop-2-enyl]sulfanyl-5-[5-[(E)-3-phenylprop-2-enyl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]-4-prop-2-enyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N6S2/c1-3-19-33-25(29-31-27(33)35-21-11-17-23-13-7-5-8-14-23)26-30-32-28(34(26)20-4-2)36-22-12-18-24-15-9-6-10-16-24/h3-18H,1-2,19-22H2/b17-11+,18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVCBOQTVRVJOOM-JYFOCSDGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC=CC2=CC=CC=C2)C3=NN=C(N3CC=C)SCC=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C(=NN=C1C2=NN=C(N2CC=C)SC/C=C/C3=CC=CC=C3)SC/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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